(2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines. This compound is characterized by its unique structure, which includes a chromen-2-imine core substituted with a chloro group, a methoxyphenyl group, and a methylbenzenesulfonyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves a multi-step process. One common method involves the condensation of 6-chloro-2H-chromen-2-one with 4-methoxyaniline in the presence of a suitable catalyst to form the intermediate 6-chloro-N-(4-methoxyphenyl)-2H-chromen-2-imine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
(2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-chloro-N-(4-methoxyphenyl)-2H-chromen-2-imine: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
(2Z)-6-chloro-N-(4-methylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine: Contains a methyl group instead of a methoxy group, potentially altering its properties.
Uniqueness
The presence of the 4-methylbenzenesulfonyl group in (2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine imparts unique chemical and biological properties. This group can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-3-10-20(11-4-15)30(26,27)22-14-16-13-17(24)5-12-21(16)29-23(22)25-18-6-8-19(28-2)9-7-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHARBDAVXZSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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